5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and an ethyl group at the 3rd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in various natural products and therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3-ethyl-1,2,3,4-tetrahydroisoquinoline. One common method is to react 3-ethyl-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether
Major Products Formed
Substitution: Formation of 3-ethyl-1,2,3,4-tetrahydroisoquinoline derivatives with various functional groups.
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives
Scientific Research Applications
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 5th position.
5-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the ethyl group at the 3rd position.
1,2,3,4-Tetrahydroisoquinoline: Lacks both the bromine atom and the ethyl group.
Uniqueness
5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H14BrN/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12/h3-5,9,13H,2,6-7H2,1H3 |
InChI Key |
LJOHULKPUVFQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=C(CN1)C=CC=C2Br |
Origin of Product |
United States |
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